methyl3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family, which are five-membered heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 2 in the ring. This compound is characterized by the presence of a methyl group, an amino group, a tert-butyl group, and a carboxylate group attached to the pyrazole ring.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common synthetic route involves the condensation of hydrazine with a suitable β-ketoester, such as ethyl acetoacetate, in the presence of tert-butylamine. The reaction proceeds under acidic conditions to form the pyrazole ring.
Cyclization Reaction: Another method involves the cyclization of a suitable precursor, such as a β-diketone, with hydrazine hydrate and tert-butylamine. The reaction is typically carried out under reflux conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of catalysts, such as acid catalysts, can also enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The amino group in the compound can be oxidized to form a nitro group.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide or nitric acid, with reactions typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used, often in anhydrous conditions.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Formation of methyl 3-nitro-1-tert-butyl-1H-pyrazole-4-carboxylate.
Reduction: Formation of methyl 3-amino-1-tert-butyl-1H-pyrazole-4-hydroxymethyl.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate is used as a building block in the synthesis of more complex organic molecules. Its pyrazole core is valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound has shown potential in biological studies, particularly in the development of antiviral, anti-inflammatory, and anticancer agents. Its ability to interact with various biological targets makes it a useful tool in drug discovery.
Medicine: Research has indicated that derivatives of this compound may have therapeutic applications. For example, they have been studied for their potential use in treating diseases such as diabetes and malaria.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism by which methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyrazole ring can bind to these targets, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would depend on the specific biological system and the derivative being studied.
Comparison with Similar Compounds
Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate: Similar structure but with a methyl group instead of tert-butyl.
Methyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate: Similar structure but with an ethyl group instead of tert-butyl.
Methyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate: Similar structure but with a propyl group instead of tert-butyl.
Uniqueness: The presence of the tert-butyl group in methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate provides steric hindrance, which can influence its reactivity and binding properties compared to its analogs. This can lead to differences in biological activity and chemical behavior.
Biological Activity
Methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate features a pyrazole ring with two nitrogen atoms, an amino group at the 3-position, and a tert-butyl group at the 1-position. Its molecular formula is C8H14N4O2. The presence of the carboxylate ester functionality enhances its reactivity and biological interactions.
Research indicates that methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate acts primarily as an enzyme inhibitor . It has shown potential in binding to specific biological targets, which may lead to various therapeutic applications:
- Anti-inflammatory properties : The compound has been studied for its ability to modulate inflammatory pathways.
- Anticancer activity : Preliminary studies suggest that derivatives may inhibit tumor cell proliferation.
- Antimicrobial effects : Some derivatives have demonstrated activity against bacterial strains.
Research Findings and Case Studies
Several studies have investigated the biological activity of methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate and its derivatives:
Enzyme Inhibition
A study highlighted that compounds similar to methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate exhibited significant inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, one derivative demonstrated an IC50 value of 0.36 µM against CDK2, indicating potent inhibitory activity .
Antimicrobial Activity
In another investigation, methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate was tested as an antibiotic adjuvant. The results revealed that certain derivatives enhanced the efficacy of existing antibiotics against resistant bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 4 to 8 µg/mL .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Amino-5-tert-butylpyrazole | Similar pyrazole structure but lacks ester group | Different substitution pattern affecting reactivity |
5-Amino-3-methyl-1-phenylpyrazole | Contains a phenyl group instead of a tert-butyl | Variation in biological activity due to phenyl substitution |
Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid | Contains a methyl group at the 1-position | Potentially different pharmacological properties |
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl 3-amino-1-tert-butylpyrazole-4-carboxylate |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)12-5-6(7(10)11-12)8(13)14-4/h5H,1-4H3,(H2,10,11) |
InChI Key |
WPOBEDWGDJVSKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.